molecular formula C15H12Cl2N4O5 B12488260 N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Cat. No.: B12488260
M. Wt: 399.2 g/mol
InChI Key: LUHNZWGSPDACFX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide
  • N-(3,4-dichlorophenyl)propionamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H12Cl2N4O5

Molecular Weight

399.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12Cl2N4O5/c1-19(2)14-10(6-9(20(23)24)7-13(14)21(25)26)15(22)18-8-3-4-11(16)12(17)5-8/h3-7H,1-2H3,(H,18,22)

InChI Key

LUHNZWGSPDACFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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